molecular formula C19H21N7O B3402881 (Z)-1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one CAS No. 1070861-43-6

(Z)-1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B3402881
CAS No.: 1070861-43-6
M. Wt: 363.4 g/mol
InChI Key: SDZVSYMOKUSGMW-HJWRWDBZSA-N
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Description

(Z)-1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a chemical probe featuring a triazolopyrimidine core, a privileged scaffold in kinase inhibitor design source . This compound is of significant interest in oncology research for investigating intracellular signaling pathways. Its structure suggests potential as a potent and selective ATP-competitive inhibitor, likely targeting specific serine/threonine or tyrosine kinases implicated in cell proliferation and survival source . The (Z)-configured chalcone moiety (3-phenylprop-2-en-1-one) can confer additional pharmacological properties and is known to interact with various biological targets source . Researchers utilize this compound primarily to study kinase signaling cascades, apoptotic mechanisms, and for the in vitro evaluation of anti-proliferative effects in cancer cell lines. It serves as a crucial tool for hit-to-lead optimization campaigns and for validating novel targets in chemical biology and drug discovery programs.

Properties

IUPAC Name

(Z)-1-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O/c1-2-26-19-17(22-23-26)18(20-14-21-19)25-12-10-24(11-13-25)16(27)9-8-15-6-4-3-5-7-15/h3-9,14H,2,10-13H2,1H3/b9-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZVSYMOKUSGMW-HJWRWDBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)/C=C\C4=CC=CC=C4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a complex organic compound that exhibits significant potential in medicinal chemistry due to its diverse structural components. The presence of a triazolo-pyrimidine moiety, piperazine ring, and phenylpropene unit suggests a multifaceted biological activity profile. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features several key structural elements that contribute to its biological activity:

  • Triazolo-Pyrimidine Moiety : Known for various biological activities including anticancer and antimicrobial properties.
  • Piperazine Ring : Often associated with central nervous system activity and has been implicated in various pharmacological effects.
  • Phenylpropene Unit : This structure may enhance the compound's binding affinity to biological targets.

Synthesis

The synthesis of (Z)-1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one typically involves multi-step organic reactions. Key steps include:

  • Formation of the triazolo-pyrimidine core through cyclization reactions.
  • Introduction of the piperazine moiety via nucleophilic substitution.
  • Final modification to achieve the desired phenylpropene structure.

Each step requires optimization to maximize yield and purity.

Anticancer Properties

Research indicates that compounds similar to (Z)-1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one exhibit potent anticancer activity. For instance:

  • A related triazole derivative demonstrated significant cytotoxicity against human cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values in the low micromolar range .

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to disrupt cell cycle progression in cancer cells.
  • Induction of Apoptosis : Activation of apoptotic pathways has been observed in studies involving triazole derivatives .
  • Targeting Specific Enzymes : Interaction studies suggest that these compounds may inhibit specific kinases or enzymes involved in tumor growth and survival.

Case Studies

Several studies have investigated the biological activity of similar compounds:

StudyCompoundBiological ActivityIC50 Values
Triazole derivativeCytotoxicity against MDA-MB-2311.4 μM
Triazole-thioneCytotoxicity against HCT1166.2 μM
Piperazine derivativeAntimicrobial activityVaries

These studies highlight the potential of triazolo-pyrimidine derivatives as therapeutic agents.

Comparison with Similar Compounds

Core Heterocycle Modifications

The triazolo[4,5-d]pyrimidine core distinguishes this compound from analogs like pyrazolo[3,4-d]pyrimidines (e.g., compound 2 and 3 in ) . Key differences include:

  • Electronic and steric profiles : The triazole ring introduces additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity compared to pyrazole-containing analogs.
  • Stability : Pyrazolo[3,4-d]pyrimidines undergo isomerization under specific conditions (e.g., compound 76 in ) , whereas triazolo-pyrimidines may exhibit greater rigidity due to fused triazole stabilization.

Substituent Effects

  • Piperazine vs. hydrazine linkers : The piperazine group in the target compound likely enhances solubility over hydrazine-based analogs (e.g., compound 3 in ), which may exhibit lower bioavailability due to reduced hydrophilicity .

Stereochemical Considerations

The (Z)-configuration of the propen-1-one group introduces chirality, a critical factor absent in non-stereospecific analogs (e.g., compounds 4–11 in ). Chirality can dictate enantioselective interactions with biological targets, as emphasized by Pasteur’s foundational work on molecular asymmetry .

Research Findings and Inferred Properties

Physicochemical Properties

Property Target Compound Pyrazolo[3,4-d]pyrimidine (e.g., )
Core structure Triazolo[4,5-d]pyrimidine Pyrazolo[3,4-d]pyrimidine
Key substituent 3-Ethyl p-Tolyl
Linker Piperazine Hydrazine
Stereochemistry (Z)-configured Not specified
Predicted solubility Moderate (piperazine-enhanced) Low (hydrazine-linked)
Metabolic stability High (rigid core, Z-configuration) Moderate (isomerization-prone)

Q & A

Q. What are the recommended synthetic routes for (Z)-1-(4-(3-ethyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one, and how can reaction yields be optimized?

The compound is synthesized via multi-step routes involving:

  • Triazolopyrimidine core formation : Cyclization of precursor azides and alkynes under Cu(I)-catalyzed conditions (e.g., click chemistry) .
  • Piperazine coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperazine group to the triazolopyrimidine core .
  • Enone introduction : Condensation of ketones with phenylacetyl derivatives under basic conditions (e.g., Knoevenagel reaction) . Yield optimization requires precise stoichiometric control, inert atmospheres (N₂/Ar), and catalysts like Pd/C or CuI. Reaction monitoring via TLC or HPLC-MS is critical to minimize side products .

Q. How can the stereochemical configuration (Z/E) of the propenone moiety be confirmed experimentally?

  • X-ray crystallography : Single-crystal diffraction using SHELX or PHENIX software resolves the spatial arrangement of the double bond .
  • NMR spectroscopy : NOESY/ROESY experiments detect through-space correlations between the phenyl group and adjacent protons to confirm the (Z)-configuration .
  • Computational modeling : Density Functional Theory (DFT) calculations of energy-minimized structures compared to experimental data .

Q. What preliminary assays are suitable for evaluating the compound’s biological activity?

  • Kinase inhibition screening : Use fluorescence polarization assays against kinases (e.g., DDR1/p38) due to structural similarity to triazolopyrimidine inhibitors .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1 nM–100 µM .
  • Solubility and stability : HPLC-based kinetic solubility tests in PBS/DMSO and metabolic stability assays in liver microsomes .

Advanced Research Questions

Q. How can contradictory results in biological activity across cell lines be resolved?

Contradictions may arise from off-target effects or differential expression of biological targets. Mitigation strategies include:

  • Orthogonal assays : Validate results using SPR (surface plasmon resonance) for direct target binding affinity measurements .
  • Proteomic profiling : SILAC (stable isotope labeling by amino acids in cell culture) identifies differentially expressed proteins in responsive vs. non-responsive cell lines .
  • Structural analogs comparison : Test derivatives (e.g., ethyl vs. methyl substituents) to isolate structure-activity relationships (SAR) .

Q. What computational methods are effective for predicting the compound’s interaction with biological targets?

  • Molecular docking : Autodock Vina or Schrödinger Suite models binding poses with kinases (e.g., triazolopyrimidine-binding pockets in DDR1) .
  • MD simulations : GROMACS or AMBER simulations (100+ ns) assess binding stability and conformational changes .
  • Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with piperazine nitrogen) using MOE or Phase .

Q. How can synthetic impurities (>0.1%) be characterized and controlled during scale-up?

  • LC-HRMS : Identify impurities via high-resolution mass spectrometry and isotopic patterns .
  • Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction intermediates in real time .
  • Crystallization optimization : Use anti-solvent addition or temperature cycling to enhance purity (>99%) .

Methodological Challenges & Data Interpretation

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • CRISPR-Cas9 knockout : Validate target dependency by knocking out suspected kinases and measuring activity loss .
  • Thermal Shift Assay (TSA) : Detect target stabilization upon compound binding via differential scanning fluorimetry .
  • Metabolomics : LC-MS-based profiling of downstream metabolites to map affected pathways .

Q. How can SAR be systematically explored for this compound class?

  • Parallel synthesis : Generate derivatives with variations in the triazolopyrimidine core (e.g., substituents at C3 or C7) and propenone moiety .
  • Free-Wilson analysis : Quantify contributions of specific substituents to biological activity using multivariate regression .
  • Crystallographic overlay : Compare X-ray structures of analogs to identify conserved binding motifs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(Z)-1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one

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